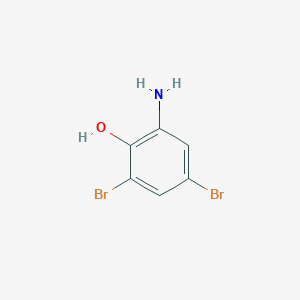

2-Amino-4,6-dibromophenol

Overview

Description

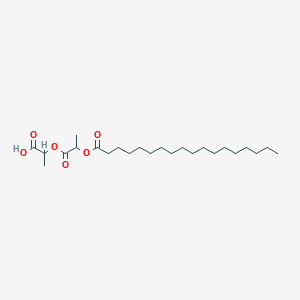

2-Amino-4,6-dibromophenol is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity : A derivative, 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, demonstrated potent in-vitro antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Shridhar et al., 2009).

Enzymatic Reactions and Biodegradation : Studies on Pseudomonas species revealed the purification and catalytic properties of 2-Aminophenol 1,6-Dioxygenase, an enzyme involved in aromatic ring cleavage, providing insights into biochemical pathways for degradation of aromatic compounds (Takenaka et al., 1997).

Marine Ecology : 2,6-Dibromophenol, a closely related compound, was isolated from the marine enteropneust Balanoglossus biminiensis, indicating its presence in marine ecosystems and potential ecological roles (Ashworth & Cormier, 1967).

Environmental Toxicology : The environmental concentrations and toxicology of related compounds like 2,4,6-Tribromophenol have been extensively studied, providing insights into their ubiquity in the environment and potential health impacts (Koch & Sures, 2018).

Mechanistic Insights in Biochemistry : Quantum mechanical/molecular mechanical (QM/MM) studies on enzymes like 2-Aminophenol 1,6-dioxygenase offer deep insights into the mechanisms of aromatic ring cleavage, a crucial reaction in organic chemistry and biochemistry (Dong et al., 2016).

Pharmaceutical Research : Derivatives of 2-Amino-4,6-di-tert-butylphenol have been studied for their effects on the viability and functional state of human peripheral blood lymphocytes, indicating potential immunomodulatory activities and applications in antiviral therapy (Nizheharodava et al., 2020).

Safety and Hazards

Future Directions

While specific future directions for 2-Amino-4,6-dibromophenol are not mentioned in the search results, bromophenols derived from brominated flame retardants in human environments have been found in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

Mechanism of Action

Target of Action

It’s known that bromophenols, a class of compounds to which 2-amino-4,6-dibromophenol belongs, can interact with various biological targets, including enzymes and receptors .

Mode of Action

As a bromophenol derivative, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects . The presence of the amino group might also facilitate interactions with biological targets.

Biochemical Pathways

Bromophenols can potentially influence various biochemical pathways due to their broad reactivity .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2 and CYP2C9, two important enzymes involved in drug metabolism .

Result of Action

As a bromophenol derivative, it may exert various biological effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with biological targets .

Biochemical Analysis

Cellular Effects

Bromophenols have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-amino-4,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWSOGOVXJBJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326082 | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10539-14-7 | |

| Record name | 10539-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.